molecular formula C7H14O3S B13505505 2-[(2R)-2-hydroxypropyl]-1lambda6-thiolane-1,1-dione

2-[(2R)-2-hydroxypropyl]-1lambda6-thiolane-1,1-dione

Cat. No.: B13505505
M. Wt: 178.25 g/mol
InChI Key: NITDXBSFPVQKAF-ULUSZKPHSA-N
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Description

2-[(2R)-2-hydroxypropyl]-1lambda6-thiolane-1,1-dione is an organic compound with a unique structure that includes a thiolane ring and a hydroxypropyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2R)-2-hydroxypropyl]-1lambda6-thiolane-1,1-dione typically involves the reaction of a thiolane derivative with a hydroxypropyl reagent under controlled conditions. The reaction is usually carried out in the presence of a catalyst to facilitate the formation of the desired product. The specific reaction conditions, such as temperature, pressure, and solvent, can vary depending on the desired yield and purity of the compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the high quality of the final product.

Chemical Reactions Analysis

Types of Reactions

2-[(2R)-2-hydroxypropyl]-1lambda6-thiolane-1,1-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into thiols or other reduced forms.

    Substitution: The hydroxypropyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like alkoxides or amines can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols.

Scientific Research Applications

2-[(2R)-2-hydroxypropyl]-1lambda6-thiolane-1,1-dione has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies of enzyme interactions and metabolic pathways.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[(2R)-2-hydroxypropyl]-1lambda6-thiolane-1,1-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxypropyl group can form hydrogen bonds with target molecules, while the thiolane ring can participate in various chemical interactions. These interactions can modulate the activity of the target molecules, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    2-[(2R)-2-hydroxypropyl]-1lambda6-thiolane-1,1-dione: This compound is unique due to its specific structure and functional groups.

    2-[(2S)-2-hydroxypropyl]-1lambda6-thiolane-1,1-dione: A stereoisomer with similar properties but different spatial arrangement.

    2-[(2R)-2-hydroxyethyl]-1lambda6-thiolane-1,1-dione: A similar compound with an ethyl group instead of a propyl group.

Uniqueness

The uniqueness of this compound lies in its specific stereochemistry and functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C7H14O3S

Molecular Weight

178.25 g/mol

IUPAC Name

(2R)-1-(1,1-dioxothiolan-2-yl)propan-2-ol

InChI

InChI=1S/C7H14O3S/c1-6(8)5-7-3-2-4-11(7,9)10/h6-8H,2-5H2,1H3/t6-,7?/m1/s1

InChI Key

NITDXBSFPVQKAF-ULUSZKPHSA-N

Isomeric SMILES

C[C@H](CC1CCCS1(=O)=O)O

Canonical SMILES

CC(CC1CCCS1(=O)=O)O

Origin of Product

United States

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